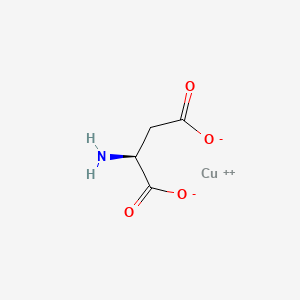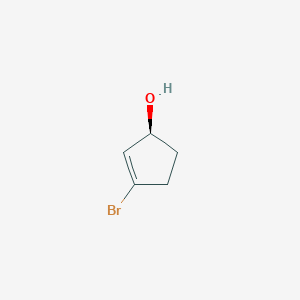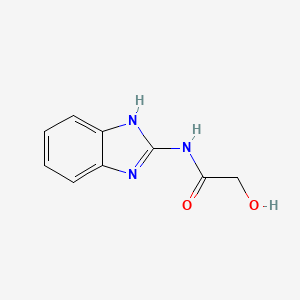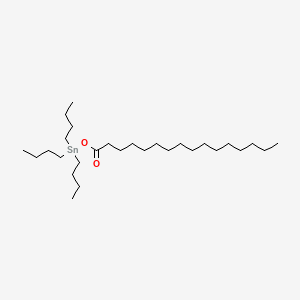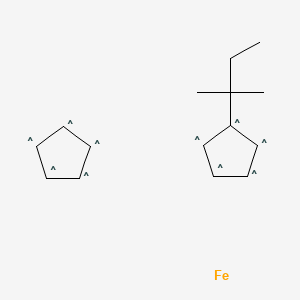
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a benzopyran derivative and a phenyl-substituted aldehyde. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to maximize yield and purity. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes studies on anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carboxaldehyde: Lacks the methoxy and phenyl groups, resulting in different chemical properties.
8-Methoxy-2-phenyl-2H-1-benzopyran: Similar structure but without the carboxaldehyde group.
2-Phenyl-2H-1-benzopyran: Lacks both the methoxy and carboxaldehyde groups.
Uniqueness
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is unique due to the presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14O3 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
8-methoxy-2-phenyl-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H14O3/c1-19-15-9-5-8-13-10-14(11-18)16(20-17(13)15)12-6-3-2-4-7-12/h2-11,16H,1H3 |
InChI Key |
IORSCZHRSWGSGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


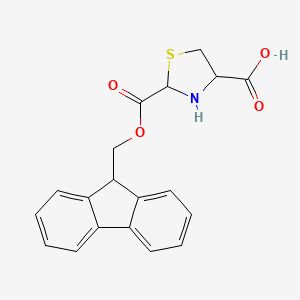
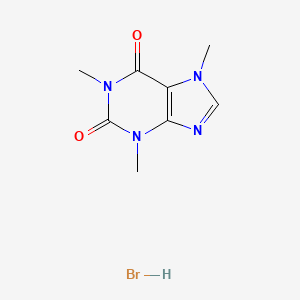

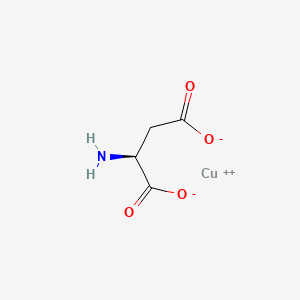
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
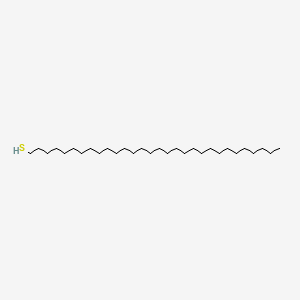
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)

